2,2'-Bipyridine, 6,6'-bis(methylthio)-
CAS No.: 92686-23-2
Cat. No.: VC20595901
Molecular Formula: C12H12N2S2
Molecular Weight: 248.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92686-23-2 |
|---|---|
| Molecular Formula | C12H12N2S2 |
| Molecular Weight | 248.4 g/mol |
| IUPAC Name | 2-methylsulfanyl-6-(6-methylsulfanylpyridin-2-yl)pyridine |
| Standard InChI | InChI=1S/C12H12N2S2/c1-15-11-7-3-5-9(13-11)10-6-4-8-12(14-10)16-2/h3-8H,1-2H3 |
| Standard InChI Key | ZMAGQTSLWCOACC-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=CC(=N1)C2=NC(=CC=C2)SC |
Introduction
Structural and Electronic Characteristics
The 2,2'-bipyridine framework consists of two pyridine rings connected at the 2- and 2'-positions, forming a planar, conjugated system capable of chelating transition metals . Substitution at the 6,6' positions introduces steric and electronic modifications that significantly alter ligand behavior. In 6,6'-bis(methylthio)-2,2'-bipyridine, the -SMe groups donate electron density via sulfur’s lone pairs, enhancing the ligand’s σ-donor capacity while introducing steric bulk. Computational models of analogous 6,6'-disubstituted bipyridines suggest that such substitutions stabilize specific metal-ligand geometries. For example, methyl groups at 6,6' positions in [Cu(2,2'-bpy)₂]⁺ complexes reduce structural reorganization during redox cycles by hindering ligand flattening .
Conformational Analysis
The lowest-energy conformation of unsubstituted 2,2'-bipyridine in solution is coplanar, with nitrogen atoms in a trans arrangement . Methylthio substituents at 6,6' positions likely enforce a similar geometry due to steric repulsion between the -SMe groups and adjacent pyridine hydrogens. This rigidity contrasts with 4,4'-substituted analogs (e.g., 4,4'-bis(methylthio)-2,2'-bipyridine) , where substituents occupy positions distal to the coordinating nitrogens, minimizing steric interference.
Synthetic Pathways
Halogenation and Substitution
A plausible route to 6,6'-bis(methylthio)-2,2'-bipyridine involves bromination followed by nucleophilic substitution. For instance, 6,6'-bis(bromomethyl)-2,2'-bipyridine (CAS 96517-97-4) serves as a key intermediate. Treatment with sodium thiomethoxide (NaSMe) in polar aprotic solvents (e.g., DMF) could replace bromine atoms with -SMe groups:
Purification via column chromatography (silica gel, ethyl acetate/hexane) would yield the target compound.
Cross-Coupling Strategies
Unsymmetrically substituted bipyridines are often synthesized via Suzuki-Miyaura or Stille cross-coupling . For 6,6'-disubstitution, directed ortho-metallation using lithium diisopropylamide (LDA) could functionalize pre-formed 2,2'-bipyridine at the 6-position, followed by a second coupling step.
Physicochemical Properties
While direct experimental data for 6,6'-bis(methylthio)-2,2'-bipyridine remain scarce, inferences can be drawn from related compounds:
The electron-donating -SMe groups increase solubility in organic solvents compared to unsubstituted bipyridine. The sulfur atoms may also participate in secondary interactions (e.g., hydrogen bonding), influencing crystallization behavior.
Coordination Chemistry and Applications
Metal Complexation
The 6,6'-bis(methylthio) derivative is expected to form stable complexes with late transition metals (e.g., Cu, Ru, Pt). Steric hindrance from -SMe groups may favor distorted octahedral or tetrahedral geometries, as seen in methyl-substituted analogs . For example, [Cu(6,6'-Me₂-2,2'-bpy)₂]⁺ exhibits a 697 mV redox potential (vs. Ag/Ag⁺), attributed to reduced reorganization energy during Cu⁺/Cu²⁺ transitions . Substituting -Me with -SMe could further modulate redox potentials due to sulfur’s polarizability.
Catalytic Activity
Methylthio-substituted ligands may enhance catalytic performance in oxidation reactions. In cyclohexene oxygenation using tButOOH, [Cu(6,6'-Me₂-2,2'-bpy)₂]⁺ showed reversible Cu⁺/Cu²⁺ cycling, unlike unsubstituted analogs . The -SMe groups’ stronger electron donation might stabilize higher oxidation states, improving catalytic turnover.
Challenges and Future Directions
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Synthetic Optimization: Current routes rely on multi-step protocols with moderate yields. Flow chemistry or photocatalytic methods could streamline synthesis.
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Computational Modeling: DFT studies could predict redox behavior and ligand-field effects, guiding experimental design.
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Application Exploration: Testing in dye-sensitized solar cells (DSSCs) or as photocatalysts for CO₂ reduction is warranted.
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